molecular formula C17H23N3O B11034224 5-methyl-2-[(4-methylphenyl)amino]-6-pentylpyrimidin-4(3H)-one

5-methyl-2-[(4-methylphenyl)amino]-6-pentylpyrimidin-4(3H)-one

Cat. No.: B11034224
M. Wt: 285.4 g/mol
InChI Key: PGIKMQPLNOMVSD-UHFFFAOYSA-N
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Description

5-methyl-2-[(4-methylphenyl)amino]-6-pentylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes a pentyl chain and a methylphenylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(4-methylphenyl)amino]-6-pentylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine, pentylamine, and suitable pyrimidine precursors.

    Condensation Reaction: The initial step involves the condensation of 4-methylphenylamine with a pyrimidine precursor under controlled conditions to form an intermediate compound.

    Alkylation: The intermediate is then subjected to alkylation using pentylamine, resulting in the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the amino group, potentially yielding reduced derivatives with different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the amino group are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-2-[(4-methylphenyl)amino]-6-pentylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methyl-2-[(4-methylphenyl)amino]-6-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methylphenyl)amino]-4,6-dimethylpyrimidine: Similar structure but with different substituents on the pyrimidine ring.

    6-pentyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one: Similar structure but with variations in the alkyl chain length.

Uniqueness

5-methyl-2-[(4-methylphenyl)amino]-6-pentylpyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

5-methyl-2-(4-methylanilino)-4-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H23N3O/c1-4-5-6-7-15-13(3)16(21)20-17(19-15)18-14-10-8-12(2)9-11-14/h8-11H,4-7H2,1-3H3,(H2,18,19,20,21)

InChI Key

PGIKMQPLNOMVSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=O)NC(=N1)NC2=CC=C(C=C2)C)C

Origin of Product

United States

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